molecular formula C7H7IOS B14842999 2-Iodo-6-(methylthio)phenol

2-Iodo-6-(methylthio)phenol

Cat. No.: B14842999
M. Wt: 266.10 g/mol
InChI Key: AGGYZZDWBPPPIL-UHFFFAOYSA-N
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Description

2-Iodo-6-(methylthio)phenol is an organoiodine compound characterized by the presence of an iodine atom and a methylthio group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(methylthio)phenol typically involves the iodination of 6-(methylthio)phenol. One common method includes the use of iodine and a suitable oxidizing agent in the presence of a solvent like methanol . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the phenol ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-(methylthio)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Iodo-6-(methylthio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-(methylthio)phenol in chemical reactions involves the activation of the phenol ring by the iodine atom, making it more susceptible to nucleophilic attack. The methylthio group can also participate in redox reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-6-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and potential pharmaceutical applications .

Properties

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

2-iodo-6-methylsulfanylphenol

InChI

InChI=1S/C7H7IOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3

InChI Key

AGGYZZDWBPPPIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)I)O

Origin of Product

United States

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